cis-1,2-Dimethylcyclopentane cis-1,2-Dimethylcyclopentane
Brand Name: Vulcanchem
CAS No.: 1192-18-3
VCID: VC20940887
InChI: InChI=1S/C7H14/c1-6-4-3-5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7+
SMILES: CC1CCCC1C
Molecular Formula: C7H14
Molecular Weight: 98.19 g/mol

cis-1,2-Dimethylcyclopentane

CAS No.: 1192-18-3

Cat. No.: VC20940887

Molecular Formula: C7H14

Molecular Weight: 98.19 g/mol

* For research use only. Not for human or veterinary use.

cis-1,2-Dimethylcyclopentane - 1192-18-3

Specification

CAS No. 1192-18-3
Molecular Formula C7H14
Molecular Weight 98.19 g/mol
IUPAC Name (1S,2R)-1,2-dimethylcyclopentane
Standard InChI InChI=1S/C7H14/c1-6-4-3-5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7+
Standard InChI Key RIRARCHMRDHZAR-KNVOCYPGSA-N
Isomeric SMILES C[C@@H]1CCC[C@@H]1C
SMILES CC1CCCC1C
Canonical SMILES CC1CCCC1C

Introduction

Chemical Identity and Structural Characteristics

cis-1,2-Dimethylcyclopentane is a cycloalkane with the molecular formula C₇H₁₄, consisting of a five-membered carbon ring with two methyl groups attached at adjacent carbon atoms. The "cis" designation indicates that both methyl groups are positioned on the same side of the ring plane, creating a distinct three-dimensional configuration.

Basic Identifiers

The compound is uniquely identified through several standardized chemical identifiers:

ParameterValue
CAS Registry Number1192-18-3
IUPAC Name(1S,2R)-1,2-dimethylcyclopentane
Molecular FormulaC₇H₁₄
Molecular Weight98.19 g/mol
InChI KeyRIRARCHMRDHZAR-KNVOCYPGSA-N
SMILES NotationC[C@@H]1CCC[C@@H]1C
European Community Number214-748-2
These identifiers provide unambiguous references for the compound across chemical databases and literature .

Physical Properties

The physical properties of cis-1,2-dimethylcyclopentane have been extensively characterized through various analytical methods, revealing important information about its behavior under different conditions.

Thermodynamic Properties

PropertyValueReference
Melting Point-54°C / -53.89°C
Boiling Point99.35°C - 100°C
Flash Point-5.6±11.7°C
Critical Temperature292°C
Critical Pressure34.1 atm
Critical Volume363.27 ml/mol
The low melting point and relatively low boiling point are characteristic of small cycloalkanes with limited intermolecular forces. The compound remains liquid across a wide temperature range under standard pressure conditions, making it suitable for various laboratory and industrial applications .

Physical Characteristics and Transport Properties

PropertyValueReference
Density0.772 g/mL / 0.8±0.1 g/cm³
Refractive Index1.422 / 1.419
Vapor Pressure48.2±0.1 mmHg at 25°C
AppearanceColorless liquid
Molecular Refractive Power32.32 mL/mol
The relatively high vapor pressure indicates significant volatility at room temperature, which has implications for handling and storage. The compound's density is less than that of water, consistent with other hydrocarbons of similar molecular weight .

Synthesis Methods

Several established synthetic routes exist for the preparation of cis-1,2-dimethylcyclopentane, each offering specific advantages depending on the starting materials available and the desired purity of the final product.

Catalytic Hydrogenation

The most direct and commonly employed method for synthesizing cis-1,2-dimethylcyclopentane is the catalytic hydrogenation of 1,2-dimethylcyclopentene. This reaction proceeds via a stereoselective syn-addition of hydrogen across the carbon-carbon double bond:

Reaction ParameterSpecificationOutcome
ReagentH₂ gasSource of hydrogen atoms
CatalystPd/C, Pt/C, or NiFacilitates hydrogen addition
SolventHexane or other non-polar solventsReaction medium
ConditionsRoom temperature to moderate heat, high pressureOptimal reaction parameters
StereoselectivitySyn-additionExclusive formation of cis isomer
Enthalpy of Reaction-94.35 kJ/molExothermic process
The reaction is highly stereoselective, yielding exclusively the cis isomer due to the mechanism of hydrogen addition to both faces of the alkene from the same side of the molecule. The reaction's exothermicity (-94.35 kJ/mol) confirms its thermodynamic favorability.

Ring Expansion Methods

An alternative synthetic approach involves ring expansion reactions starting from smaller cyclic compounds:

  • Ring expansion of cyclobutane derivatives through insertion reactions

  • Subsequent methylation steps to introduce the methyl groups at the desired positions

  • Stereoselective reduction steps to establish the cis configuration
    This approach offers advantages when certain precursors are more readily available or when specific isotopic labeling is required.

Chemical Reactivity and Behavior

As a saturated hydrocarbon, cis-1,2-dimethylcyclopentane exhibits characteristic reactivity patterns dominated by its C-H and C-C bonds.

General Reactivity

The compound shows typical alkane reactivity with limited chemical responsiveness under mild conditions. The cyclopentane ring provides a moderately strained framework compared to cyclohexane, which can influence certain reaction pathways:

Reaction TypeReactivityNotes
CombustionHighly reactiveForms CO₂ and H₂O with significant heat release
HalogenationModerateRequires radical initiators or catalysts
OxidationLow under mild conditionsRequires strong oxidizing agents
HydrogenationNone (fully saturated)No further addition of hydrogen possible
SubstitutionLow to moderateTypically requires activation
The cis configuration introduces specific steric considerations that can affect the accessibility of certain carbon positions to incoming reagents, potentially influencing reaction rates and selectivity patterns .

Substitution Reactions

While generally inert under standard conditions, cis-1,2-dimethylcyclopentane can undergo substitution reactions when properly activated:

  • Radical halogenation (with Cl₂ or Br₂) in the presence of light or heat

  • Tertiary C-H bonds (at methylated positions) show enhanced reactivity compared to secondary and primary positions

  • The steric arrangement of the cis methyl groups may influence selectivity by shielding certain positions
    These reactions typically proceed through radical intermediates and can lead to mixtures of products depending on the reaction conditions and reagents employed.

Applications and Significance

cis-1,2-Dimethylcyclopentane serves multiple functions in both research and industrial contexts, with applications spanning several fields.

Synthetic Organic Chemistry

In the realm of organic synthesis, the compound functions as:

  • A building block for more complex molecular architectures

  • A starting material for the preparation of functionalized cyclopentane derivatives

  • A source of defined stereochemistry for stereoselective synthesis pathways
    Its well-defined stereochemical properties make it valuable for reactions where stereochemical control is critical .

Pharmaceutical Applications

The compound has demonstrated value in pharmaceutical development:

Application AreaRoleExamples
Anti-inflammatory AgentsStructural componentDevelopment of cyclopentane-based anti-inflammatory compounds
Cancer TherapeuticsSynthetic intermediatePreparation of specialized anticancer molecules
Conformational StudiesModel compoundInvestigation of structure-activity relationships
The rigid cyclopentane core with defined stereochemistry offers pharmaceutical researchers a scaffold that can be further elaborated to create molecules with specific three-dimensional arrangements essential for biological activity .

Conformational Analysis and Theoretical Studies

The well-defined structure of cis-1,2-dimethylcyclopentane makes it valuable for fundamental studies in physical organic chemistry:

  • Investigation of conformational effects on reactivity

  • Analysis of steric influences on physical properties

  • Study of ring puckering and its energetic consequences

  • Benchmark compound for computational methods validation
    These studies contribute to the broader understanding of structure-property relationships in organic molecules.

Comparative Analysis with Related Compounds

Comparing cis-1,2-dimethylcyclopentane with structurally related compounds provides valuable insights into the effects of stereochemistry and functional group modifications.

Stereoisomeric Comparison with trans-1,2-Dimethylcyclopentane

Propertycis-1,2-Dimethylcyclopentanetrans-1,2-DimethylcyclopentaneReference
IUPAC Name(1S,2R)-1,2-dimethylcyclopentane(1R,2R)-1,2-dimethylcyclopentane
CAS Number1192-18-3822-50-4
Boiling Point99.35-100°CApproximately 91.4°C
Conformational StrainHigherLower
Dipole MomentPresentMinimal/zero
The trans isomer generally exhibits lower strain energy and different physical properties due to the opposite positioning of the methyl groups. This configurational difference affects molecular symmetry, polarity, and intermolecular packing, resulting in distinct physical behaviors .

Comparison with Unsaturated Precursor

Comparing cis-1,2-dimethylcyclopentane with its unsaturated precursor, 1,2-dimethylcyclopentene, highlights the effects of saturation on molecular properties:

Propertycis-1,2-Dimethylcyclopentane1,2-DimethylcyclopenteneReference
Molecular FormulaC₇H₁₄C₇H₁₂
CAS Number1192-18-3765-47-9
ReactivityLimited (saturated)Higher (unsaturated)
Synthetic UtilityIntermediateVersatile precursor
Conformational FlexibilityMore flexibleMore rigid (due to double bond)
The presence of the carbon-carbon double bond in the cyclopentene derivative introduces reactivity toward addition reactions not available to the saturated cyclopentane derivative, while reducing conformational flexibility due to the planar geometry around the double bond .

Analytical Methods for Identification and Characterization

Several analytical techniques are commonly employed for the identification, quantification, and characterization of cis-1,2-dimethylcyclopentane in various contexts.

Spectroscopic Methods

TechniqueKey Diagnostic FeaturesApplication
¹H NMR SpectroscopyCharacteristic methyl signals; complex splitting patterns from ring protonsStructure confirmation; purity assessment
¹³C NMR SpectroscopyDistinct carbon signals for methyl and cyclopentyl carbonsCarbon skeleton verification
Infrared SpectroscopyC-H stretching bands; fingerprint region patternsFunctional group analysis
Mass SpectrometryMolecular ion at m/z 98; fragmentation pattern with loss of methyl groupsIdentification; structural confirmation
These spectroscopic methods provide complementary information that, when combined, allows for unambiguous identification and structural characterization of the compound .

Chromatographic Techniques

Gas chromatography represents the primary separation technique for cis-1,2-dimethylcyclopentane analysis, offering:

  • Efficient separation from its stereoisomers and related compounds

  • Quantitative determination in complex mixtures

  • Identification through retention time comparison with standards

  • Coupled MS detection for structural confirmation
    Specialized columns with chiral stationary phases can be employed for enhanced separation of stereoisomers when necessary .

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